

1-(4-(BenzylOxy)-2-hydroxyphenyl)ethanone

chemical structure.

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Compound of Interest

Compound Name:	4'-BenzylOxy-2'-hydroxyacetophenone
Cat. No.:	B019689

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Technical Guide: 1-(4-(BenzylOxy)-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(BenzylOxy)-2-hydroxyphenyl)ethanone, also known as **4'-BenzylOxy-2'-hydroxyacetophenone**, is a key organic intermediate in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzylOxy group, a hydroxyl group, and a ketone, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characteristic spectral data.

Chemical Structure and Properties

The fundamental properties of 1-(4-(BenzylOxy)-2-hydroxyphenyl)ethanone are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1] [2]
Molecular Weight	242.27 g/mol	[1] [2]
IUPAC Name	1-(4-(Benzyl)phenyl)-2-hydroxyethanone	[1]
CAS Number	29682-12-0	[1] [2]
Appearance	White to off-white amorphous powder	[2]
Melting Point	100-107 °C	[2]
Purity	≥ 99% (HPLC)	[2]

Synthesis: Williamson Ether Synthesis

1-(4-(Benzyl)phenyl)-2-hydroxyethanone is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a weak base, such as potassium carbonate.

Experimental Protocol

Materials:

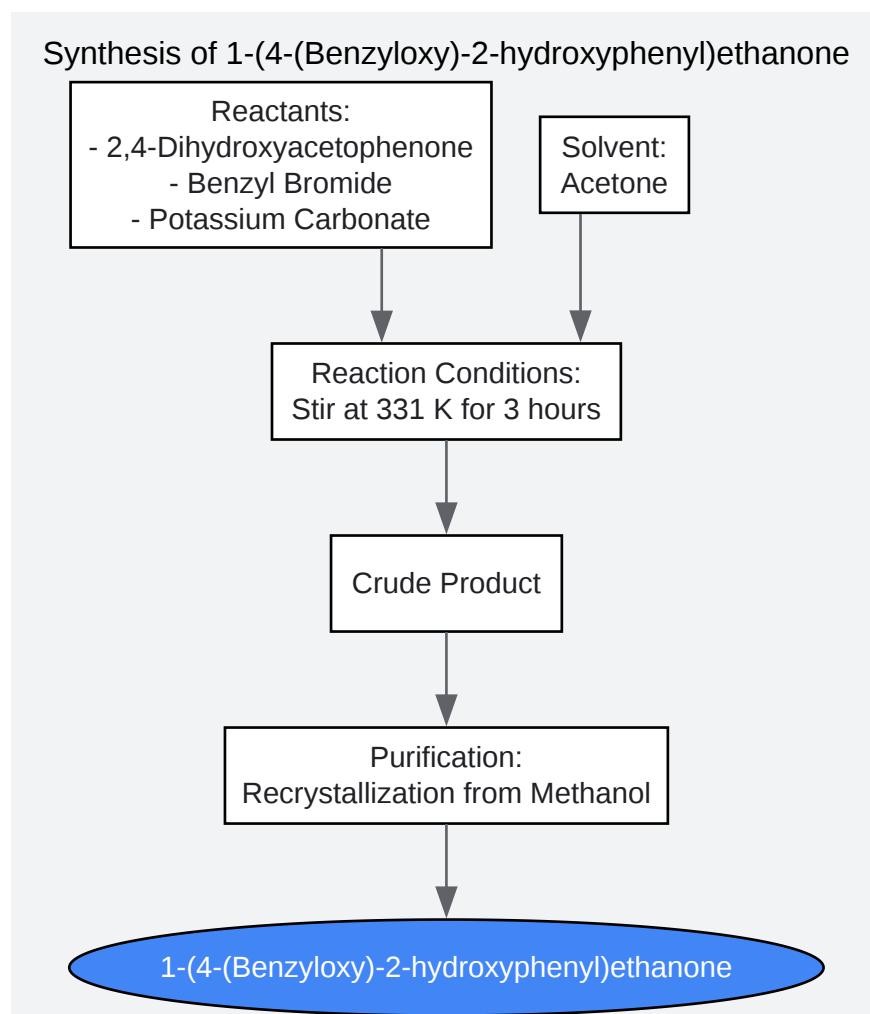
- 2,4-dihydroxyacetophenone (1.0 eq)
- Benzyl bromide (1.0 eq)
- Potassium carbonate (2.0 eq)
- Acetone
- Methanol (for recrystallization)

Procedure:

- In a 100 ml flask, combine 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), benzyl bromide (4 mmol), and 40 ml of acetone.
- Stir the mixture at 331 K for 3 hours.
- Upon completion of the reaction, the crude product is obtained.
- Purify the crude product by recrystallization from methanol to yield single crystals of 1-(4-(BenzylOxy)-2-hydroxyphenyl)ethanone.

Yield: 78%^[3]

Synthesis Workflow



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Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Data

The structural confirmation of 1-(4-(BenzylOxy)-2-hydroxyphenyl)ethanone is achieved through various spectroscopic methods. The expected spectral data are summarized below.

Technique	Data
¹ H NMR	Expected chemical shifts (δ , ppm): Aromatic protons (6.5-7.8 ppm), benzylic protons (-CH ₂ -) (around 5.1 ppm), methyl protons (-CH ₃) (around 2.5 ppm), and hydroxyl proton (-OH) (variable, broad).
¹³ C NMR	Expected chemical shifts (δ , ppm): Carbonyl carbon (C=O) (>190 ppm), aromatic carbons (100-165 ppm), benzylic carbon (-CH ₂ -) (around 70 ppm), and methyl carbon (-CH ₃) (around 25 ppm).
IR Spectroscopy	Characteristic peaks (cm ⁻¹): O-H stretching (broad, ~3400 cm ⁻¹), C-H stretching (aromatic, ~3100-3000 cm ⁻¹), C-H stretching (aliphatic, ~3000-2850 cm ⁻¹), C=O stretching (~1650 cm ⁻¹), C=C stretching (aromatic, ~1600-1450 cm ⁻¹), and C-O stretching (~1250-1000 cm ⁻¹).
Mass Spectrometry	Expected fragmentation: The molecular ion peak (M ⁺) at m/z = 242. Key fragments would likely correspond to the loss of the benzyl group (m/z = 91) and the acetyl group (m/z = 43).

Applications in Research and Development

1-(4-(BenzylOxy)-2-hydroxyphenyl)ethanone is a valuable precursor in the synthesis of various biologically active compounds. The presence of the benzylOxy group provides a lipophilic character, while the hydroxyl and ketone functionalities offer sites for further chemical modifications. This makes it an important starting material for the development of novel

therapeutic agents and other functional organic materials. Its derivatives are investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.

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References

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- 2. chemimpex.com [chemimpex.com]
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